![molecular formula C7H2Cl2N2OS B13869012 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions using thionyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Electrophilic Substitution: The presence of the chlorine atom makes it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination process.
Amines and Alcohols: Common nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Coupled Products: Formed through reactions such as Suzuki coupling.
Applications De Recherche Scientifique
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C7H2Cl2N2OS |
|---|---|
Poids moléculaire |
233.07 g/mol |
Nom IUPAC |
4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H |
Clé InChI |
GSQWFBSEVAWPLC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


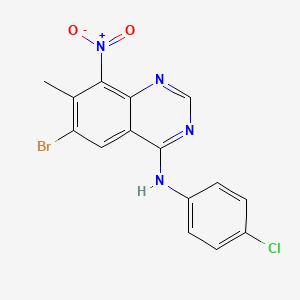
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
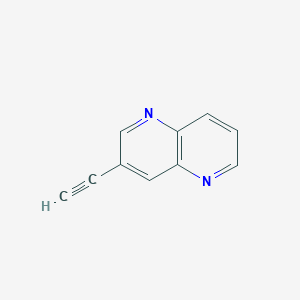
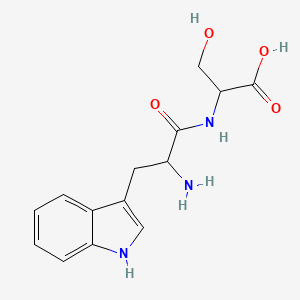

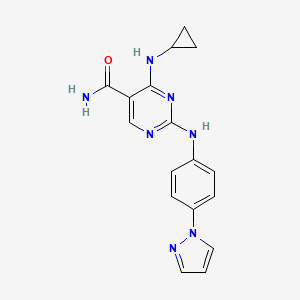


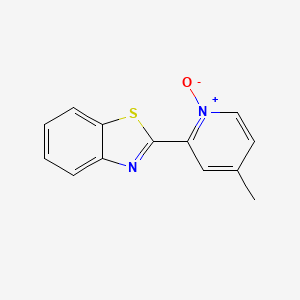


![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)


